tert-Butyl 10-chlorodecanoate
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Overview
Description
tert-Butyl 10-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functionality and a chlorine atom on the decanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 10-chlorodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 10-chlorodecanoic acid and tert-butyl alcohol.
Substitution: The chlorine atom on the decanoate chain can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 10-chlorodecanoic acid and tert-butyl alcohol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Reduction: 10-chlorodecanol.
Scientific Research Applications
tert-Butyl 10-chlorodecanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of tert-Butyl 10-chlorodecanoate depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ester and chlorine functionalities. These interactions can lead to changes in the activity or function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
tert-Butyl chloroacetate: Similar ester functionality with a chlorine atom, but with a shorter carbon chain.
tert-Butyl 2-chloropropionate: Another ester with a chlorine atom, but with a different carbon chain structure.
tert-Butyl 3-chloropropionate: Similar to tert-Butyl 2-chloropropionate but with the chlorine atom on a different carbon.
Uniqueness: tert-Butyl 10-chlorodecanoate is unique due to its longer carbon chain and the specific positioning of the chlorine atom. This structural difference can result in distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
tert-butyl 10-chlorodecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKDEDAPYROBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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